molecular formula C30H32F2N4O3 B606545 Cbp-IN-1 CAS No. 2222941-37-7

Cbp-IN-1

Cat. No. B606545
CAS RN: 2222941-37-7
M. Wt: 534.6078
InChI Key: SKDNDJWEBPQKCS-CLHVYKLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBP-IN-1 is a novel synthetic peptide that has been developed as a potential therapeutic agent for the treatment of several diseases. This compound has been designed based on the structure of a naturally occurring peptide, CBP-1, and is composed of a short sequence of amino acids. It has been found to exhibit potent anti-inflammatory, anti-tumor, anti-viral, antioxidant, and anti-allergic activities in a variety of experimental systems. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

CBP-IN-1 has been studied extensively in a variety of scientific research applications, including in vivo and in vitro experiments.

In Vivo

In vivo experiments with CBP-IN-1 have been conducted in animal models of various diseases, including cancer, inflammation, and infection. These experiments have demonstrated that this compound has potent anti-tumor, anti-inflammatory, and anti-viral activities. In addition, this compound has been found to possess antioxidant and anti-allergic activities in vivo.

In Vitro

In vitro experiments with CBP-IN-1 have been conducted in cell culture models of various diseases, including cancer, inflammation, and infection. These experiments have demonstrated that this compound has potent anti-tumor, anti-inflammatory, and anti-viral activities. In addition, this compound has been found to possess antioxidant and anti-allergic activities in vitro.

Mechanism of Action

Target of Action

Inobrodib is a potent and selective inhibitor of the bromodomains of p300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They are the primary targets of Inobrodib .

Mode of Action

Inobrodib works by binding into the conserved bromodomain of the twin proteins p300 and CBP . This action disrupts the function of p300/CBP at regulatory elements controlling key cancer genes . It displaces p300/CBP, and as a result, impacts the expression of key cancer driving genes .

Biochemical Pathways

Inobrodib’s action significantly affects the expression of key cancer drivers, including MYC and IRF4 . These genes are important in the progression of haematological malignancies . Inobrodib also impacts the androgen receptor expression, which is critical in late-stage prostate cancer, and the immune checkpoint protein PDL1 .

Pharmacokinetics

Inobrodib is a small molecule inhibitor that is taken orally as a capsule . This makes it easy for patients to take and can be used at home without the need for intensive monitoring . .

Result of Action

Inobrodib induces a significant redistribution of p300/CBP away from sites occupied by oncogenic master transcription factors . This leads to a profound impact on the regulatory elements which control the expression of key cancer driver genes . The drug’s action results in decreased IRF4 and MYC expression as well as the androgen receptor and its variants .

Action Environment

Inobrodib has been shown to be effective in both monotherapy and in combination with existing agents as part of ongoing Phase I/IIa clinical trials . The drug’s action can be synergistic with BET inhibitors, while impacting the expression of 7x fewer genes (compared to JQ1) . .

Biological Activity

CBP-IN-1 has been found to possess potent anti-tumor, anti-inflammatory, and anti-viral activities in a variety of experimental systems. In addition, this compound has been found to possess antioxidant and anti-allergic activities.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various enzymes and proteins involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been found to modulate the activity of various transcription factors and cytokines involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

The use of CBP-IN-1 in laboratory experiments has several advantages. First, this compound can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant expression. Second, this compound has been found to possess potent anti-tumor, anti-inflammatory, and anti-viral activities. Third, this compound has been found to possess antioxidant and anti-allergic activities.
The use of this compound in laboratory experiments also has some limitations. First, the mechanism of action of this compound is not yet fully understood. Second, the pharmacodynamic properties of this compound have not yet been fully elucidated. Third, the effects of this compound on humans have not yet been studied.

Future Directions

The potential therapeutic applications of CBP-IN-1 are numerous and exciting. Future research should focus on elucidating the mechanism of action of this compound, as well as its pharmacodynamic properties. In addition, further studies should be conducted to evaluate the effects of this compound on humans. Finally, preclinical and clinical trials should be conducted to evaluate the safety and efficacy of this compound for the treatment of various diseases.

Synthesis Methods

CBP-IN-1 can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant expression. Solid-phase peptide synthesis involves the use of an insoluble support matrix, such as a resin, to which the peptide is attached. This method is advantageous because it is fast and efficient and can be used to synthesize large quantities of peptide. Solution-phase peptide synthesis involves the use of a soluble support matrix, such as a polymer, to which the peptide is attached. This method is advantageous because it is amenable to automation and can be used to synthesize large quantities of peptide. Recombinant expression involves the use of a vector, such as a plasmid, to which the peptide is attached. This method is advantageous because it is amenable to high-throughput screening and can be used to synthesize large quantities of peptide.

properties

IUPAC Name

(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNDJWEBPQKCS-RIQBOWGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2222941-37-7
Record name Inobrodib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INOBRODIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.